molecular formula C16H19N5O4S B2590373 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034204-15-2

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2590373
CAS No.: 2034204-15-2
M. Wt: 377.42
InChI Key: LSAAKYHDCRXLRZ-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide represents a structurally advanced aspartyl protease inhibitor with particular research significance for its potential to modulate beta-secretase (BACE1) activity, a crucial enzyme in the amyloidogenic pathway implicated in Alzheimer's disease pathogenesis . This compound features a strategically designed molecular architecture that enables selective interaction with the BACE1 active site, where the isoxazole-sulfonamide moiety contributes to binding affinity while the cis-(r,r)-cyclohexyl configuration provides optimal spatial orientation for the 3-cyanopyrazine group to engage critical catalytic residues . In research applications, this molecule serves as a valuable chemical tool for investigating Aβ peptide production and the underlying molecular mechanisms driving cerebral amyloid accumulation and related neuropathology . Beyond Alzheimer's disease, this compound shows utility in studying various amyloidosis disorders and cerebral amyloid angiopathy, providing researchers with a potent inhibitor to explore the relationship between aspartyl protease activity and disease progression . The compound's research value extends to experimental models of Down syndrome (trisomy 21), where altered amyloid precursor protein processing necessitates sophisticated pharmacological tools to dissect pathogenic pathways . Its mechanism involves competitive inhibition at the enzyme's active site, effectively reducing the production of neurotoxic Aβ fragments that constitute the pathological hallmark of Alzheimer's disease, thereby enabling researchers to investigate downstream consequences of amyloid pathway disruption . This research compound represents a significant addition to the neuroscience chemical toolbox, offering particular utility for in vitro enzymatic assays, cellular models of amyloid processing, and preclinical investigations exploring BACE inhibition as a therapeutic strategy .

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-10-15(11(2)25-20-10)26(22,23)21-12-3-5-13(6-4-12)24-16-14(9-17)18-7-8-19-16/h7-8,12-13,21H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAAKYHDCRXLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a cyclohexyl group, a pyrazine ring, and an isoxazole moiety, which contribute to its distinct chemical properties and suggest various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O3SC_{19}H_{23}N_5O_3S, with a molecular weight of approximately 397.49 g/mol. The structural features include:

  • Cyclohexyl Group : Provides hydrophobic characteristics.
  • Pyrazine Ring : May participate in π-stacking interactions, influencing biological activity.
  • Isoxazole Moiety : Known for its role in medicinal chemistry, particularly in anti-inflammatory and antibacterial agents.
  • Sulfonamide Group : Imparts significant biological activity, particularly in antibacterial properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC19H23N5O3SC_{19}H_{23}N_5O_3S
Molecular Weight397.49 g/mol
Functional GroupsCyclohexyl, Pyrazine, Isoxazole, Sulfonamide

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties. The incorporation of the sulfonamide group in this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that sulfonamides inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of dihydropteroate synthase.

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A study on related compounds demonstrated that certain sulfonamide derivatives exhibited significant COX-2 inhibition in vitro and in vivo .

The mechanism of action for this compound likely involves interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The unique structure may allow binding to specific receptors or proteins involved in inflammation or infection processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds within the same class. For instance:

  • A study on sulfonamide-containing pyrazole derivatives highlighted their effectiveness as selective COX-2 inhibitors .
  • Another investigation into isoxazole derivatives revealed their potential as novel antibacterial agents due to their ability to disrupt bacterial folate metabolism .

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
AntibacterialInhibition of bacterial growth via folate synthesis interference.
Anti-inflammatorySignificant COX-2 inhibition demonstrated in related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct features are highlighted through comparisons with structurally related sulfonamides:

Compound Core Structure Key Substituents Potential Implications
Target Compound Cyclohexane 3-Cyanopyrazine ether, 3,5-dimethylisoxazole sulfonamide Enhanced rigidity and solubility; cyanopyrazine may improve hydrogen bonding or π-π interactions.
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () Pyridine 4-Chlorophenyl carbamate, 3,4,5-trimethylpyrazole Higher lipophilicity due to chlorophenyl; pyrazole may influence metabolic stability.
Imidazo-pyrrolo-pyrazine sulfonamides () Imidazo-pyrrolo-pyrazine Cyclopropanesulfonamide, hydroxyethyl/methylsulfonylethyl Increased molecular complexity; sulfonylethyl groups may enhance target selectivity.
N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide () Cyclohexane 3-Cyanopyrazine ether, benzamide Benzamide vs. sulfonamide: altered electronic properties and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s 3-cyanopyrazine ether and isoxazole sulfonamide likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : The isoxazole group in the target compound may resist oxidative metabolism compared to ’s imidazo-pyrrolo-pyrazine derivatives, which contain labile allyl or sulfonylethyl groups .

Q & A

Q. What are the established synthetic protocols for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Core Cyclohexyl Intermediate Preparation : Reacting 1,4-cyclohexanediol with 3-cyanopyrazine-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl intermediate .
  • Sulfonamide Coupling : Introducing the 3,5-dimethylisoxazole-4-sulfonamide group via nucleophilic substitution. This step often uses sulfonyl chlorides and amines in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, cyclohexyl proton splitting patterns (axial vs. equatorial) validate the (1r,4r) configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, though single-crystal growth may require slow evaporation in solvents like methanol/water .
  • HPLC Purity Analysis : Reverse-phase C18 columns (ACN/water gradient) ensure >95% purity .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction to introduce the 3-cyanopyrazine moiety while maintaining stereochemical fidelity?

Methodological Answer:

  • Solvent Selection : DMF or DMSO enhances nucleophilicity of the cyclohexanol oxygen but may require lower temperatures (0–25°C) to avoid racemization .
  • Base Screening : K₂CO₃ or Cs₂CO₃ improves yield in SN2 reactions compared to weaker bases .
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .
  • Monitoring Stereochemistry : Chiral HPLC (Chiralpak IA column, hexane/IPA) tracks enantiopurity during synthesis .

Data Contradiction Example :
Some studies report side products from O- vs. N-alkylation on pyrazine. Mitigate this by pre-activating the pyrazine with TMSCl before coupling .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to normalize activity measurements .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolite interference explains variability .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in different cell lines .
  • Data Cross-Validation : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Q. What computational approaches are employed to predict the binding affinity and selectivity of this compound toward target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with pyrazine CN groups and hydrophobic contacts with cyclohexyl/isoxazole moieties .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence .
  • Free Energy Calculations : MM/PBSA or FEP+ quantify ΔG binding, with corrections for entropy penalties from rigid cyclohexyl groups .

Example SAR Insight :
Modifying the pyrazine cyano group to amide reduces activity (ΔΔG = +3.2 kcal/mol), highlighting its critical role in target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.